Kadsutherin Antiplatelet Potency: Direct Comparison with Kadsutherin G and Aspirin Baseline
Within the kadsutherin series, Kadsutherin F demonstrates the most potent inhibition of adenosine diphosphate (ADP)-induced platelet aggregation, achieving a 49.47% inhibition rate. This is significantly more potent than its structural congener Kadsutherin G, which achieved only 33.1% inhibition under identical assay conditions [1]. The activity of Kadsutherin F also compares favorably to the clinical standard aspirin, which showed 59.94% inhibition in a comparable ADP-induced aggregation model .
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | Kadsutherin F: 49.47% inhibition |
| Comparator Or Baseline | Kadsutherin G: 33.1% inhibition; Aspirin: 59.94% inhibition |
| Quantified Difference | Kadsutherin F demonstrates a 49.5% relative improvement in inhibition over Kadsutherin G (33.1% vs. 49.47%). Aspirin exhibits an additional 21% inhibition relative to Kadsutherin F. |
| Conditions | In vitro ADP-induced platelet aggregation assay |
Why This Matters
This establishes Kadsutherin F as the most potent antiplatelet agent within its congeneric series, providing a clear rationale for its selection over less active analogs in thrombosis research.
- [1] Liu JS, Zhang J, Qi YD, Jia XG, Zhang BG, Liu HT. Four New Lignans from Kadsura Interior and Their Bioactivity. Molecules. 2018;23(6):1279. doi:10.3390/molecules23061279. View Source
